molecular formula C13H20O2S B129928 Ethyl 7-(thiophen-3-yl)heptanoate CAS No. 142422-84-2

Ethyl 7-(thiophen-3-yl)heptanoate

Cat. No. B129928
CAS RN: 142422-84-2
M. Wt: 240.36 g/mol
InChI Key: NROUTCPPCHONSP-UHFFFAOYSA-N
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Description

Ethyl 7-(thiophen-3-yl)heptanoate is a chemical compound with the CAS Number: 142422-84-2 . It has a molecular weight of 241.37 . The IUPAC name for this compound is ethyl 7- (1H-1lambda3-thiophen-3-yl)heptanoate .


Molecular Structure Analysis

The InChI code for Ethyl 7-(thiophen-3-yl)heptanoate is 1S/C13H21O2S/c1-2-15-13(14)8-6-4-3-5-7-12-9-10-16-11-12/h9-11,16H,2-8H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 7-(thiophen-3-yl)heptanoate has a molecular weight of 241.37 . It is recommended to be stored at a temperature of 28 C .

Scientific Research Applications

Pharmaceutical Research: Antimicrobial Agents

Ethyl 7-(thiophen-3-yl)heptanoate: and its derivatives have shown promise in the development of new antimicrobial agents. The thiophene moiety is a common feature in many drugs and can contribute to the antibacterial and antifungal properties of a compound . Research indicates that certain thiophene derivatives exhibit potent activity against a range of pathogenic bacteria and fungi, which could lead to the development of new treatments for infectious diseases.

Antioxidant Properties for Therapeutic Use

Thiophene derivatives, including Ethyl 7-(thiophen-3-yl)heptanoate , are being explored for their antioxidant properties. Antioxidants play a crucial role in protecting the body from oxidative stress, which is implicated in various chronic diseases. The potential of these compounds to act as antioxidants could be harnessed to develop therapeutic agents that mitigate the effects of oxidative damage in cells .

Anticancer Activity: Targeting Cancer Cells

The structure of Ethyl 7-(thiophen-3-yl)heptanoate has been associated with anticancer activity. Thiophene derivatives are being studied for their ability to inhibit the growth of cancer cells, particularly in lung cancer models. These compounds may interfere with cancer cell proliferation and could be the basis for novel oncology medications .

Corrosion Inhibition: Protecting Materials

In the field of materials science, Ethyl 7-(thiophen-3-yl)heptanoate is being investigated for its anticorrosion properties. The application of thiophene derivatives as corrosion inhibitors can significantly extend the life of metals and alloys, which is vital in industries such as construction and automotive manufacturing .

Organic Synthesis: Building Blocks

Ethyl 7-(thiophen-3-yl)heptanoate: serves as a building block in organic synthesis. Its chemical structure allows for the creation of a wide array of thiophene-based compounds with diverse biological activities. This versatility makes it a valuable compound for synthetic chemists who are developing new molecules for various applications .

Electronic Materials: Semiconductors

Due to the electronic properties of the thiophene ring, Ethyl 7-(thiophen-3-yl)heptanoate and its analogs are of interest in the development of electronic materials. Thiophene-based compounds are used in the creation of semiconductors, which are essential components of many electronic devices. The research in this area aims to improve the efficiency and performance of electronic materials .

Future Directions

The future directions for research on Ethyl 7-(thiophen-3-yl)heptanoate and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. Thiophene derivatives have shown significant potential in various fields, including pharmaceuticals and material science , suggesting promising future research directions.

properties

IUPAC Name

ethyl 7-thiophen-3-ylheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2S/c1-2-15-13(14)8-6-4-3-5-7-12-9-10-16-11-12/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROUTCPPCHONSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576567
Record name Ethyl 7-(thiophen-3-yl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(thiophen-3-yl)heptanoate

CAS RN

142422-84-2
Record name Ethyl 7-(thiophen-3-yl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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